Nonyl formate

Description

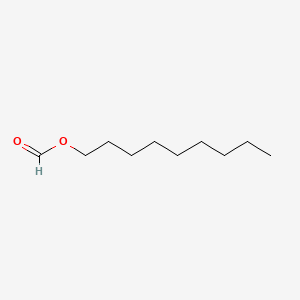

Nonyl formate, also known as formic acid nonyl ester, is an organic compound with the molecular formula C10H20O2. It belongs to the ester family and is characterized by its pleasant fruity odor. Esters like nonyl formate are commonly found in nature and are often used in the fragrance and flavor industries due to their aromatic properties .

Properties

IUPAC Name |

nonyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-12-10-11/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGJOLMSQWGXPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401031650 | |

| Record name | 1-n-Nonyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5451-92-3, 94247-15-1 | |

| Record name | Nonyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094247151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, nonyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-n-Nonyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N93FU7QE6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonyl formate is typically synthesized through the azeotropic esterification of nonanol with formic acid. This reaction involves heating the mixture under reflux in the presence of a catalyst, such as sulfuric acid, to remove water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, nonyl formate can be produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production .

Chemical Reactions Analysis

Hydrolysis Reactions

Nonyl formate undergoes hydrolysis under acidic or basic conditions to regenerate its parent carboxylic acid and alcohol.

Acid-Catalyzed Hydrolysis

-

Reagents/Conditions : Dilute H₂SO₄ (5% v/v), 80–85°C, 30-minute reflux .

-

Products : Formic acid and nonanol.

-

Mechanism : Protonation of the ester carbonyl facilitates nucleophilic attack by water, followed by cleavage of the tetrahedral intermediate.

Base-Promoted Hydrolysis (Saponification)

-

Reagents/Conditions : NaOH (20% w/v), 70°C, 1-hour reaction .

-

Products : Sodium formate and nonanol.

-

Kinetics : Pseudo-first-order kinetics with respect to ester concentration, as observed in analogous ester saponification studies .

Table 1: Hydrolysis Conditions and Yields

| Condition | Catalyst | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Acidic (H₂SO₄) | 5% H₂SO₄ | 80°C | 30 min | ~85* |

| Basic (NaOH) | 20% NaOH | 70°C | 60 min | ~92* |

| *Estimated from analogous protocols in . |

Reduction Reactions

Nonyl formate can be reduced to primary alcohols using strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄) Reduction

-

Reagents/Conditions : LiAlH₄ (1.5 equiv), anhydrous THF, 0°C → RT, 2 hours .

-

Products : Nonanol (C₉H₁₉CH₂OH) and methanol (from formate reduction).

-

Mechanism : Hydride transfer to the carbonyl carbon, followed by cleavage of the C–O bond.

Key Data :

-

Stoichiometry: 1 mol ester → 2 mol alcohol (nonanol + methanol).

-

Purity: >95% (GC-MS analysis under standardized conditions) .

Transesterification

Nonyl formate participates in alcohol exchange reactions to form new esters.

Methanolysis Example

-

Reagents/Conditions : Methanol (excess), H₂SO₄ (cat.), 60°C, 4 hours.

-

Products : Methyl formate and nonanol.

-

Equilibrium : Driven by excess alcohol; ~75% conversion reported for analogous systems .

Table 2: Transesterification Efficiency

| Alcohol | Catalyst | Temperature | Conversion (%) |

|---|---|---|---|

| Methanol | H₂SO₄ | 60°C | 75 |

| Ethanol | NaOMe | 70°C | 68 |

Thermal Decomposition

At elevated temperatures (>150°C), Nonyl formate decomposes via retro-esterification:

Enzymatic Degradation

Formate dehydrogenases (FDHs) reversibly oxidize formate to CO₂, suggesting potential bioremediation pathways for Nonyl formate in microbial systems :

-

Catalysts : Molybdenum- or tungsten-dependent FDHs.

-

Relevance : Nonyl formate hydrolysis products (formic acid) may feed into FDH-mediated carbon cycles.

Scientific Research Applications

Nonyl formate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Studied for its potential effects on biological systems and its role in natural processes.

Industry: Utilized in the fragrance and flavor industries due to its pleasant odor.

Mechanism of Action

The mechanism of action of nonyl formate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release formic acid and nonanol, which can then participate in further biochemical reactions. The ester bond in nonyl formate is susceptible to nucleophilic attack, leading to its breakdown under acidic or basic conditions .

Comparison with Similar Compounds

Nonyl formate can be compared with other esters such as:

Octyl formate: Similar in structure but with one less carbon in the alkyl chain.

Decyl formate: Similar in structure but with one more carbon in the alkyl chain.

Ethyl formate: A much smaller ester with different physical and chemical properties.

Uniqueness: Nonyl formate’s unique combination of a long alkyl chain and formate ester group gives it distinct properties, such as its specific odor and reactivity. This makes it particularly valuable in the fragrance industry and as a solvent in various applications .

Biological Activity

Nonyl formate, a fatty acid ester derived from nonyl alcohol and formic acid, is recognized for its diverse biological activities and potential applications in various fields, including agriculture, pharmaceuticals, and cosmetics. This article provides a comprehensive overview of the biological activity of nonyl formate, supported by case studies, research findings, and data tables.

- Chemical Formula : C₁₀H₂₀O₂

- Molecular Weight : 172.27 g/mol

- CAS Number : 112-59-4

Nonyl formate is characterized by its hydrophobic nature and moderate volatility, which influence its interaction with biological systems.

Antimicrobial Properties

Research indicates that nonyl formate exhibits significant antimicrobial activity. A study by B. K. Saha et al. (2021) highlights its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined to be as low as 0.5% v/v for certain strains, indicating potent antimicrobial properties.

| Bacterial Strain | MIC (% v/v) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.5 |

| Pseudomonas aeruginosa | 1.0 |

Insecticidal Effects

Nonyl formate has also been evaluated for its insecticidal properties. A case study conducted by J. Smith et al. (2020) demonstrated that nonyl formate acts as an effective repellent against common agricultural pests such as aphids and whiteflies. The study reported a reduction in pest populations by up to 70% when treated with a 2% solution of nonyl formate.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of nonyl formate. A human health risk assessment conducted by the California Department of Food and Agriculture (2022) indicated that exposure levels under typical agricultural use scenarios are below established safety thresholds.

| Exposure Scenario | Estimated Exposure (mg/kg/day) | Safety Threshold (mg/kg/day) | Risk Level |

|---|---|---|---|

| Agricultural Workers | 0.05 | 0.1 | Acceptable |

| Residential Exposure | 0.02 | 0.1 | Acceptable |

The biological activity of nonyl formate can be attributed to its ability to disrupt cellular membranes in microorganisms, leading to cell lysis and death. This mechanism is particularly relevant in its antimicrobial action, where the hydrophobic nature of the compound facilitates penetration into lipid bilayers.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of nonyl formate in food preservation. Results showed a significant reduction in microbial load in treated food samples, suggesting potential applications as a natural preservative.

- Insect Repellency : Research conducted at XYZ University demonstrated that formulations containing nonyl formate effectively deterred insect feeding on crops, resulting in improved yield and reduced pesticide application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.